N,N-Bis(2-chloroethyl)aniline
Overview
Description
Scientific Research Applications
Aniline mustard has several scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Bis(2-chloroethyl)aniline is primarily used as an anticancer agent .
Mode of Action
As an anticancer agent, it is likely to interact with cellular components, possibly dna or proteins, to inhibit cell growth or induce cell death .
Biochemical Pathways
Given its role as an anticancer agent, it is likely to affect pathways related to cell growth, division, and survival .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell growth and survival, given its role as an anticancer agent . This could include inhibition of cell proliferation, induction of cell death, or other changes that reduce the viability of cancer cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors such as storage conditions . For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline mustard can be synthesized through the reaction of aniline with ethylene oxide followed by chlorination. The general synthetic route involves the following steps:
Reaction of Aniline with Ethylene Oxide: Aniline reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)aniline.
Industrial Production Methods: Industrial production of aniline mustard follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Aniline mustard undergoes several types of chemical reactions, including:
Alkylation: Aniline mustard is an alkylating agent, meaning it can transfer alkyl groups to other molecules.
Oxidation: Aniline mustard can be oxidized to form various oxidation products, depending on the reaction conditions.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of DNA or other nucleophiles.
Hydrolysis: Occurs in the presence of water or aqueous buffers.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Alkylation: DNA adducts and cross-linked DNA strands.
Hydrolysis: N,N-bis(2-hydroxyethyl)aniline.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Comparison with Similar Compounds
- Chlorambucil
- Melphalan
- Cyclophosphamide
- Ifosfamide
- Bendamustine
Aniline mustard’s unique structure and reactivity make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJKFFLIXTTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203820 | |
Record name | Aniline mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-27-5 | |
Record name | Aniline mustard | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-chloroethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-BIS(2-CHLOROETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ6745Z9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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